(3-Ethoxyoxan-3-yl)methanol
Description
(3-Ethoxyoxan-3-yl)methanol is a cyclic ether alcohol with a methanol group attached to a 3-ethoxy-substituted oxane (tetrahydropyran) ring. Its structure combines the hydrophilicity of the hydroxyl group with the lipophilic character of the ethoxy-oxane moiety, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2137515-92-3 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(3-ethoxyoxan-3-yl)methanol |
InChI |
InChI=1S/C8H16O3/c1-2-11-8(6-9)4-3-5-10-7-8/h9H,2-7H2,1H3 |
InChI Key |
AEPWGCXXABVEIJ-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxyoxan-3-yl)methanol typically involves the reaction of ethylene oxide with 3-hydroxyoxane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of ethanol under controlled temperature and pressure conditions.
Industrial Production Methods
On an industrial scale, this compound can be produced using a continuous flow reactor. This method ensures a consistent supply of reactants and efficient heat management, leading to higher yields and purity of the final product. The process involves the use of specialized equipment to maintain the reaction conditions and to separate the product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(3-ethoxyoxan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Substituted oxane derivatives.
Scientific Research Applications
(3-ethoxyoxan-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-ethoxyoxan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the ethoxy and methanol groups, which can participate in hydrogen bonding and other intermolecular interactions.
Comparison with Similar Compounds
Substituted Benzyl Alcohols
These compounds feature aromatic rings with hydroxyl-bearing methyl groups and diverse substituents.
Comparison with (3-Ethoxyoxan-3-yl)methanol:
- Structural Differences: The oxane ring in this compound replaces the aromaticity of benzyl alcohols, reducing π-π interactions but enhancing conformational flexibility.
- Solubility: The ethoxy-oxane moiety may improve water solubility compared to purely aromatic analogs like (3-Methoxyphenyl)methanol, which is less polar .
- Reactivity: Benzyl alcohols are prone to oxidation to aldehydes, whereas the cyclic ether in this compound could stabilize the molecule against such reactions.
Ether-Containing Alcohols
Comparison with this compound:
- Branching vs. Cyclization: The linear ethoxyethoxy chain in the surfactant compound contrasts with the cyclic oxane in this compound, which may reduce steric hindrance and enhance thermal stability.
Heterocyclic Alcohols
These feature oxygen-containing rings, altering electronic properties and reactivity.
Comparison with this compound:
- Ring Strain vs. Stability: The epoxide in is highly reactive due to ring strain, whereas the six-membered oxane ring in this compound is more stable, favoring applications requiring prolonged shelf life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
